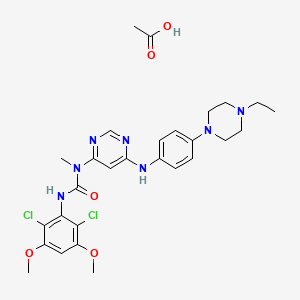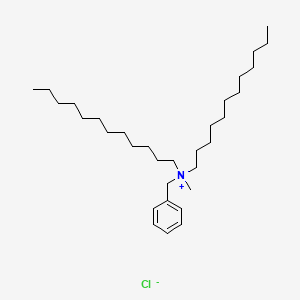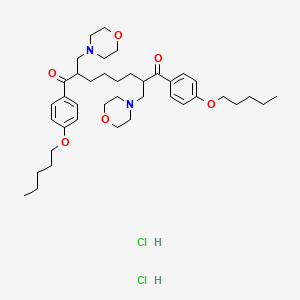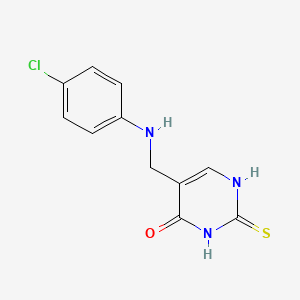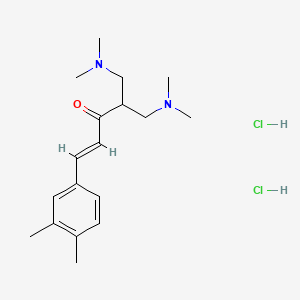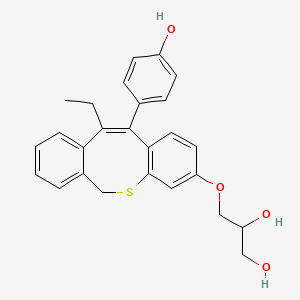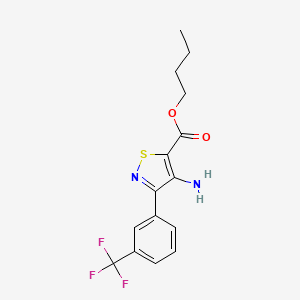
Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 300-185-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Analyse Des Réactions Chimiques
EINECS 300-185-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium carbonate, sodium bicarbonate, and various inorganic anions such as fluoride, chloride, nitrate, nitrite, bromide, phosphate, and sulfate . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
EINECS 300-185-0 has a wide range of scientific research applications. It is used in chemistry for various analytical techniques, including chromatography. In biology, it is used for studying cellular processes and metabolic pathways. In medicine, it is utilized in diagnostic reagents and preservatives due to its broad-spectrum antimicrobial activity . Industrial applications include its use in the production of high-purity chemicals and materials.
Mécanisme D'action
The mechanism of action of EINECS 300-185-0 involves its ability to penetrate cell membranes and inhibit specific enzymes within the cell. It targets enzymes in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase . By disrupting these metabolic pathways, the compound effectively inhibits microbial growth and preserves the integrity of diagnostic reagents.
Comparaison Avec Des Composés Similaires
EINECS 300-185-0 can be compared with other similar compounds listed in the EINECS inventory. Some of these compounds include amyl nitrite, bismuth tetroxide, and mercurous oxide . What sets EINECS 300-185-0 apart is its unique mechanism of action and broad-spectrum antimicrobial activity, making it highly effective in various applications.
Propriétés
Numéro CAS |
93923-94-5 |
|---|---|
Formule moléculaire |
C15H15F3N2O2S |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
butyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H15F3N2O2S/c1-2-3-7-22-14(21)13-11(19)12(20-23-13)9-5-4-6-10(8-9)15(16,17)18/h4-6,8H,2-3,7,19H2,1H3 |
Clé InChI |
RZQNJAZKCZDNHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=C(C(=NS1)C2=CC(=CC=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


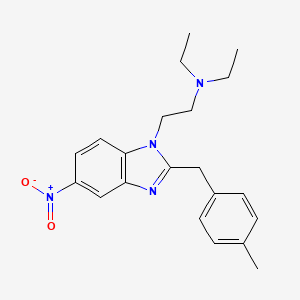
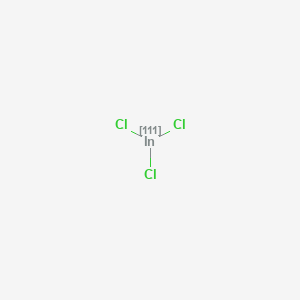
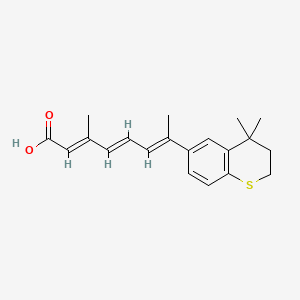
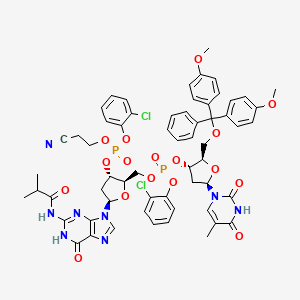
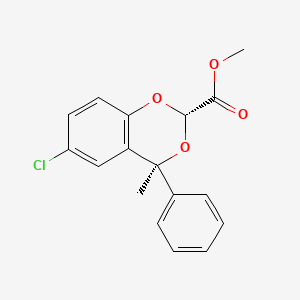
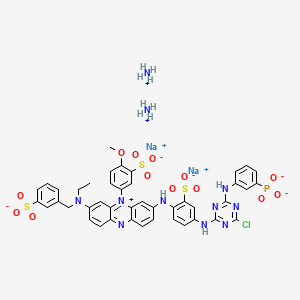
![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)
